molecular formula C8H12BrNO B1283441 N,N-Diallyl-2-bromoacetamide CAS No. 60277-03-4

N,N-Diallyl-2-bromoacetamide

Cat. No.: B1283441
CAS No.: 60277-03-4
M. Wt: 218.09 g/mol
InChI Key: LUQJYRFAMLETNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-2-bromoacetamide is a chemical compound with the molecular formula C8H12BrNO . It is used in various research applications .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.09 . It is recommended to be stored at ambient temperature .

Scientific Research Applications

Chemical Synthesis

N,N-Diallyl-2-bromoacetamide is used in various chemical syntheses. For instance, it's involved in the preparation of phosphono sugar N-glycosides, as demonstrated by Yamashita et al. (1992) where bromohydrins were converted into novel N-glycosides using amines (Yamashita et al., 1992). Similarly, Miyamoto et al. (1992) reported its use in synthesizing 2-phosphinoylphospholane 1-oxide derivatives, showcasing its versatility in organic chemistry (Miyamoto et al., 1992).

Biological Studies

In biological research, this compound has been utilized to study protein behavior. For instance, Yamada et al. (1984) used bromoacetamide derivatives to investigate the binding site and reactivity of histidine-15 in lysozyme (Yamada et al., 1984). Additionally, Patlak and Horn (1982) explored the effect of N-bromoacetamide on sodium channel currents in rat myotube membranes, contributing to our understanding of cellular physiology (Patlak & Horn, 1982).

Agricultural Applications

In agriculture, derivatives of this compound, like N,N-Diallyl-2,2-dichloroacetamide, have been studied for their potential as herbicide protectants. Pallos et al. (1975) found that such compounds can prevent herbicide injury in corn, highlighting their utility in crop protection (Pallos et al., 1975).

Environmental and Health Safety

Zhu et al. (1998) investigated the large-scale application of bromoacetamide in various environments, assessing its safety and effectiveness as a molluscicide, which is critical for controlling diseases like schistosomiasis (Zhu et al., 1998).

Safety and Hazards

N,N-Diallyl-2-bromoacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

N,N-Diallyl-2-bromoacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound is often used in proteomics research to study protein interactions and modifications . The interaction of this compound with enzymes such as glutathione S-transferase and other thiol-containing proteins highlights its importance in biochemical studies .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by modifying thiol groups in proteins, leading to changes in cellular redox status . Additionally, this compound has been observed to alter the expression of genes involved in stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein target . For example, the modification of cysteine residues in enzymes can result in the inhibition of their catalytic activity, thereby affecting various biochemical pathways . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its activity can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and alter gene expression without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, apoptosis, and other adverse effects . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes . The compound can affect metabolic flux by modifying key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . Additionally, this compound can influence the levels of metabolites such as glutathione, which plays a crucial role in cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of this compound are influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it interacts with various proteins and enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for the compound’s role in modulating cellular processes and biochemical pathways .

Properties

IUPAC Name

2-bromo-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQJYRFAMLETNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569897
Record name 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60277-03-4
Record name 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromoacetyl bromide (45 g, 0.22 mol) in ethylacetate (25 mL) was added dropwise to a solution of diallyl amine (9.6 g, 0.1 mol), Et3N (15 mL), in ethyl acetate (50 mL) at 0° C. The reaction was then warmed to ambient temperature, and the stirring was continued for about 3 h. The resulting mixture was washed with saturated NaHCO3 solution (3×100 mL) and dried over Na2SO4. The evaporation of the solvent gave 16.2 g of product as a light yellow oil (yield 75%). ESI-MS (m/z): 218 (M+H+). 1H NMR δD (CDCl3): 5.75 (m, 2H, CH), 5.19 (m, 4H, CH2), 3.95 (d, 4H, NCH2), 3.81 (2, 2H, BrCH2).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

A 78-g (0.8 mol) sample of diallylamine was added dropwise to a stirred and cooled (dry-ice/acetone bath) solution of 80 g (0.4 mol) bromoacetylbromide in 200 ml methylene dichloride. The reaction mixture was allowed to warm to about 25° C. and stirred overnight. The reaction mixture was then washed with water, aqueous sodium bicarbonate, again with water, dried over magnesium sulfate and evaporated under reduced pressure to give 38 g N,N-diallyl-α-bromoacetamide.
[Compound]
Name
78-g
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-2-bromoacetamide
Reactant of Route 3
Reactant of Route 3
N,N-Diallyl-2-bromoacetamide
Reactant of Route 4
N,N-Diallyl-2-bromoacetamide
Reactant of Route 5
Reactant of Route 5
N,N-Diallyl-2-bromoacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diallyl-2-bromoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.